molecular formula C11H24N2 B1385891 N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine CAS No. 933719-65-4

N-Cyclohexyl-N-ethyl-N'-methylethane-1,2-diamine

Cat. No.: B1385891
CAS No.: 933719-65-4
M. Wt: 184.32 g/mol
InChI Key: GOAQRMARLNJUPO-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine: is an organic compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound is a diamine, meaning it contains two amine groups, and it has attracted significant scientific interest due to its applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine typically involves the reaction of cyclohexylamine with ethylamine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired diamine compound.

Industrial Production Methods

In industrial settings, the production of N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine involves large-scale chemical reactors where the reactants are combined and heated to specific temperatures to achieve optimal yields. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylethane-1,2-diamine
  • N-ethyl-N’-methylethane-1,2-diamine
  • N-Cyclohexyl-N-ethyl-ethane-1,2-diamine

Uniqueness

N-Cyclohexyl-N-ethyl-N’-methylethane-1,2-diamine is unique due to its specific combination of cyclohexyl, ethyl, and methyl groups attached to the ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N'-cyclohexyl-N'-ethyl-N-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-3-13(10-9-12-2)11-7-5-4-6-8-11/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAQRMARLNJUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCNC)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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